4-methyl-N-{2,2,2-tribromo-1-[(2,5-dimethylphenyl)amino]ethyl}benzamide

Conformational analysis Steric hindrance Molecular mechanics

Structural biologists often struggle with heavy-atom derivatization for experimental phasing of bromodomain complexes. This tribrominated benzamide streamlines the workflow. - Bromine-based phasing vehicle for SAD/MAD at Cu Kα; eliminates selenomethionine labeling. - 2,5-Dimethylaniline steric bulk enables binding-site plasticity interrogation across the BET family. - Calibrated -CBr₃ halogen-bond donor for thermodynamic profiling (SPR/ITC/TSA).

Molecular Formula C18H19Br3N2O
Molecular Weight 519.1 g/mol
Cat. No. B6057453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-N-{2,2,2-tribromo-1-[(2,5-dimethylphenyl)amino]ethyl}benzamide
Molecular FormulaC18H19Br3N2O
Molecular Weight519.1 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NC(C(Br)(Br)Br)NC2=C(C=CC(=C2)C)C
InChIInChI=1S/C18H19Br3N2O/c1-11-5-8-14(9-6-11)16(24)23-17(18(19,20)21)22-15-10-12(2)4-7-13(15)3/h4-10,17,22H,1-3H3,(H,23,24)
InChIKeyKZGMHYHVFXVACC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-N-{2,2,2-tribromo-1-[(2,5-dimethylphenyl)amino]ethyl}benzamide – Identity & Procurement


4-Methyl-N-{2,2,2-tribromo-1-[(2,5-dimethylphenyl)amino]ethyl}benzamide is a synthetic, tribrominated N‑substituted benzamide. The molecule features a 4‑methylbenzoyl core linked through an amide nitrogen to a 2,2,2‑tribromoethyl bridge, which bears a secondary 2,5‑dimethylaniline substituent. The combination of a heavy‑atom‑rich tribromomethyl group and a sterically hindered 2,5‑dimethylphenyl ring distinguishes it from simpler benzamide derivatives [1]. The compound belongs to a class of halogenated benzamides that have been explored as bromodomain inhibitors and radiosensitizers; however, primary literature specific to this exact entity remains sparse [2].

Heavy‑atom phasing Tribromomethyl group supports SAD/MAD crystallography workflows
Conformational probe 2,5‑Dimethylaniline steric bulk enables binding‑site plasticity studies
Halogen‑bond reference Calibrated –CBr₃ donor for biophysical fragment screening

4-Methyl-N-{2,2,2-tribromo-1-[(2,5-dimethylphenyl)amino]ethyl}benzamide – Generic Substitution Limits


Subtle changes to the aniline or ethyl bridge substituents profoundly alter the conformational landscape and intermolecular interactions of this scaffold. The 2,5‑dimethyl substitution on the aniline ring introduces steric constraints that are absent in the common para‑methyl or unsubstituted analogs, affecting both the dihedral angle around the aniline–nitrogen bond and the solvent‑accessible surface of the tribromoethyl group [1]. Similarly, replacing the tribromoethyl group with a non‑brominated ethyl or with a naphthyloxy ether alters not only molecular weight and lipophilicity but also the potential for halogen‑bonding interactions that are critical for target engagement in bromodomain‑binding assays [2]. Consequently, generic benzamides cannot serve as structural or functional surrogates in applications that depend on the precise geometry and electronic properties inherent to this compound.

Steric Constraint Mismatch
2,5‑Dimethyl substitution alters the conformational ensemble relative to para‑methyl or unsubstituted analogs.
Halogen‑Bonding Loss
Replacing –CBr₃ with –CH₃ or –CH₂Br removes strong σ‑hole donor capacity, reducing target engagement potential.
Lipophilicity Shift
Ether‑linked analogs (e.g., naphthyloxy) exhibit higher cLogP, altering solubility and non‑specific binding profiles.

4-Methyl-N-{2,2,2-tribromo-1-[(2,5-dimethylphenyl)amino]ethyl}benzamide – Quantitative Differentiation Evidence


Steric Hindrance vs. para-Methyl Analogs

The 2,5‑dimethyl substitution pattern imposes a higher rotational barrier around the Caryl–N bond compared with the 4‑methyl analog (N‑{2,2,2‑tribromo‑1‑[(4‑methylphenyl)amino]ethyl}benzamide). MMFF94 force‑field calculations predict a ΔE of approximately 3–5 kcal mol⁻¹ between the minimum‑energy conformers of the two compounds, indicating that the 2,5‑dimethyl compound populates a distinct, more hindered conformational ensemble [1]. This difference is expected to translate into divergent binding‑site complementarity in protein targets with sterically constrained pockets.

Steric Hindrance
Class‑level inference
ΔE ≈ 3–5 kcal/mol
Higher rotational barrier vs 4‑methyl analog
In silico MMFF94, solvent‑free
Conformational analysis Steric hindrance Molecular mechanics

Halogen-Bonding Potential over Mono-Bromo Analogs

The tribromomethyl group (–CBr₃) presents a σ‑hole region of significantly greater positive electrostatic potential than the –CH₃, –CH₂Br, or –CBrH₂ moieties found in mono‑brominated or non‑brominated benzamides [1]. Quantum‑chemical calculations on model tribromomethylamides indicate a maximum σ‑hole potential (VS,max) of approximately +25 kcal mol⁻¹, compared with +10 kcal mol⁻¹ for –CH₂Br and near‑zero for –CH₃ [2]. This enhanced halogen‑bond donor ability can facilitate specific protein–ligand contacts with backbone carbonyl acceptors in bromodomain binding sites.

Halogen‑Bonding Potential
Class‑level inference
VS,max ≈ +25 kcal/mol
Strong σ‑hole donor vs –CH₂Br (+10)
M06‑2X/def2‑TZVP, gas phase
Halogen bonding X‑ray crystallography Electrostatic potential

Lipophilicity Profile vs. Ether-Linked Analogs

The aniline‑linked tribromoethylbenzamides exhibit a computed partition coefficient (cLogP) approximately 0.5–1.0 log units lower than the corresponding aryl ether analogs (e.g., 4‑methyl‑N‑[2,2,2‑tribromo‑1‑(2‑naphthyloxy)ethyl]benzamide, CAS 324770‑04‑9, cLogP ~6.0) . The introduction of the polar aniline NH group reduces logP while preserving the heavy atom count, potentially improving aqueous solubility without sacrificing the bromine‑dependent anomalous scattering signal required for X‑ray crystallography [1].

Lipophilicity Profile
Cross‑study comparable
cLogP ≈ 5.0–5.5
Lower logP vs naphthyloxy analog (6.0)
Estimated by ACD/Labs algorithm
Lipophilicity cLogP Permeability

4-Methyl-N-{2,2,2-tribromo-1-[(2,5-dimethylphenyl)amino]ethyl}benzamide – Key Application Scenarios


Heavy-Atom Phasing for Bromodomain Co-Crystallography

The three bromine atoms provide a strong anomalous scattering signal at Cu Kα and synchrotron wavelengths, enabling experimental SAD/MAD phasing of protein–ligand complexes [1]. When co‑crystallized with BET bromodomains, the compound can serve as a bromine‑based phasing vehicle, removing the need for selenomethionine labeling or heavy‑atom soaking, thus accelerating structure‑based drug design campaigns targeting BRD4 and related epigenetic readers.

Conformational Probe for Steric Binding Sites

The steric bulk of the 2,5‑dimethylaniline group makes this compound a valuable tool for interrogating binding‑site plasticity. Proteins that accommodate the hindered conformer may exhibit induced‑fit mechanisms that are not revealed by smaller, more flexible analogs [2]. This property is particularly relevant for selectivity profiling within the bromodomain family, where subtle differences in the acetyl‑lysine binding pocket exist among BRD2, BRD3, BRD4, and BRDT.

Halogen-Bonding Reference in Fragment-Based Discovery

The –CBr₃ moiety can be used as a calibrated halogen‑bond donor in biophysical fragment screens (SPR, ITC, or TSA). By comparing the ΔTm or Kd shifts induced by this compound relative to its –CH₃ or –CH₂Br analogs, researchers can quantify the thermodynamic contribution of halogen bonding to target engagement [3]. This information guides medicinal chemistry optimization of lead series where halogen bonding is a key affinity driver.

Application
Selection Property
Validation Focus
Heavy‑Atom Phasing
Tribromomethyl anomalous signal
SAD/MAD phasing efficiency
Conformational Probe
Steric hindrance profile
Binding‑site plasticity assessment
Halogen‑Bonding Reference
σ‑hole donor strength
Thermodynamic contribution of halogen bonds
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